Fenchlorazole-ethyl chemical structure and properties
Fenchlorazole-ethyl chemical structure and properties
An In-Depth Technical Guide to Fenchlorazole-ethyl: Chemical Structure, Properties, and Mode of Action
Abstract: Fenchlorazole-ethyl (CAS 103112-35-2) is a critical agrochemical component, functioning as a herbicide safener to protect cereal crops from the phytotoxic effects of certain herbicides. This technical guide provides a comprehensive overview of fenchlorazole-ethyl, intended for researchers, scientists, and professionals in drug and agrochemical development. The guide delves into its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies. Furthermore, it presents a summary of its toxicological profile and environmental fate, supported by experimental data and protocols to ensure scientific integrity and practical applicability.
Introduction and Chemical Identity
Fenchlorazole-ethyl is a synthetic organic compound belonging to the 1,2,4-triazole class.[1][2] It is primarily used in combination with fenoxaprop-P-ethyl, a herbicide employed for controlling grass weeds in crops like wheat and barley.[3] The primary function of fenchlorazole-ethyl is not to act as a pesticide itself, but to enhance the crop's tolerance to the herbicide, thereby "safening" the application.[3] This selectivity is crucial for modern agricultural practices, allowing for effective weed management without compromising crop yield.
The compound is identified by the following nomenclature and identifiers:
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IUPAC Name: ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[4]
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CAS Number: 103112-35-2[2]
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Molecular Formula: C₁₂H₈Cl₅N₃O₂[4]
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Synonyms: Fenchlorazole-Et, HOE 070542, Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate[2][4]
Below is a diagram illustrating the chemical structure of fenchlorazole-ethyl.
Caption: Chemical structure of fenchlorazole-ethyl.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to understanding its environmental behavior, formulation, and biological interactions. Fenchlorazole-ethyl is a white crystalline solid with low solubility in water, a characteristic that influences its application and mobility in the environment.[2]
| Property | Value | Source(s) |
| Physical State | White solid | [1] |
| Molecular Weight | 403.48 g/mol | [4] |
| Melting Point | 108 - 110 °C | [1] |
| Water Solubility | 0.9 mg/L (at 20 °C, pH 7) | [3] |
| Vapor Pressure | 8.91 x 10⁻⁴ mPa (at 20 °C) | [3] |
| Log P (Octanol-Water) | 5.1 | [3] |
Mechanism of Action: Herbicide Safening
The primary utility of fenchlorazole-ethyl lies in its ability to protect cereal crops from herbicide injury. It achieves this by stimulating the plant's intrinsic detoxification pathways, which allows the crop to metabolize the herbicide more rapidly than the target weeds.[3] This enhanced metabolism prevents the herbicide from reaching and inhibiting its molecular target in the crop.
The core mechanism involves the induction of Phase II detoxification enzymes, most notably Glutathione S-Transferases (GSTs) .[5]
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Induction of Gene Expression: Fenchlorazole-ethyl acts as a signaling molecule, triggering the upregulation of genes that encode for detoxification enzymes. Studies have shown that safeners can tap into plant defense signaling pathways, potentially involving oxylipins (oxidized fatty acids) and TGA transcription factors. This system is analogous to the Nrf2-Antioxidant Response Element (ARE) pathway in mammals, which regulates the expression of cytoprotective genes in response to chemical stress.
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Enhanced GST Activity: The increased expression of GSTs leads to higher enzymatic activity in the crop. GSTs catalyze the conjugation of the herbicide (or its Phase I metabolites) with the endogenous tripeptide glutathione (GSH).
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Detoxification and Sequestration: The resulting glutathione-herbicide conjugate is typically more water-soluble, less toxic, and is recognized by Phase III transporters (like ABC transporters). These transporters then sequester the conjugate into the vacuole or apoplast, effectively removing it from sites of metabolic activity.
A study on wheat plants demonstrated that treatment with fenchlorazole-ethyl resulted in a significant increase in GST metabolic activity, rising by as much as 93.9%. This rapid enhancement of the plant's detoxification capacity is the basis for the safening effect.
Caption: Proposed mechanism of action for fenchlorazole-ethyl as a herbicide safener.
Chemical Synthesis
Fenchlorazole-ethyl is produced via a multi-step chemical synthesis. While proprietary industrial methods may vary, a plausible synthetic route can be constructed based on established organic chemistry principles for creating substituted triazole rings. The process generally involves the formation of the core triazole structure followed by esterification. The parent acid, fenchlorazole, is typically produced first.[1]
Illustrative Synthesis Protocol
The following protocol is an illustrative, conceptual representation of the synthesis of fenchlorazole and its subsequent esterification to fenchlorazole-ethyl.
Part 1: Synthesis of Fenchlorazole (Parent Acid)
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Diazotization and Sandmeyer Reaction: Start with 2,5-dichloroaniline. React it with sodium nitrite and hydrochloric acid to form a diazonium salt. This is followed by a Sandmeyer reaction using cuprous chloride to yield 1,2,4-trichlorobenzene.[1]
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Nitration: Selectively nitrate the 1,2,4-trichlorobenzene at the 5-position using a mixture of nitric and sulfuric acids at low temperatures (0–10 °C).[1]
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Hydrazine Displacement: Displace the 2-chloro group with hydrazine hydrate in a polar solvent like ethanol or DMSO at elevated temperatures (80–100 °C) to form 1-(2,5-dichloro-4-nitrophenyl)hydrazine.[1]
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Cyclization: Construct the triazole ring. This is a key step and can be achieved through various methods common in triazole synthesis. One approach involves reacting the hydrazine intermediate with a suitable carbonyl compound under acidic conditions to facilitate cyclization.
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Final Functionalization: Introduce the trichloromethyl and carboxylic acid groups to complete the fenchlorazole structure.
Part 2: Esterification to Fenchlorazole-ethyl
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Reaction Setup: Dissolve the synthesized fenchlorazole acid in a suitable anhydrous solvent, such as dichloromethane.
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Esterification: Add a base, like triethylamine, to deprotonate the carboxylic acid. Then, add ethyl chloroformate dropwise to the solution.[1]
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Workup and Purification: The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The product is then isolated through aqueous workup to remove salts and unreacted reagents, followed by purification, often by recrystallization or column chromatography, to yield pure fenchlorazole-ethyl.
Caption: Illustrative workflow for the synthesis of fenchlorazole-ethyl.
Analytical Methodology
The detection and quantification of fenchlorazole-ethyl residues in environmental and agricultural samples are critical for regulatory monitoring and research. The preferred method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Sample preparation often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Representative Analytical Protocol: QuEChERS and LC-MS/MS
This protocol describes a general procedure for the analysis of fenchlorazole-ethyl in a crop matrix (e.g., wheat grain).
Step 1: Sample Preparation (QuEChERS)
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Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
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Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes to separate the acetonitrile layer.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove water).
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Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
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Filtration: Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Step 2: LC-MS/MS Analysis
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Liquid Chromatography:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry:
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Based on fragmentation data, the following transitions would be monitored. The most intense fragment is typically used for quantification and a second fragment for confirmation.
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Precursor Ion [M+H]⁺: m/z 401.9
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Product Ion 1 (Quantifier): m/z 373.9 (Loss of C₂H₄)
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Product Ion 2 (Qualifier): m/z 287.9 (Further fragmentation)
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Collision Energy (CE): This would be optimized for each transition but would typically be in the range of 15-30 eV.
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Toxicology and Ecotoxicology
The toxicological profile of fenchlorazole-ethyl is a key consideration for its registration and safe use. Regulatory data indicates potential hazards that necessitate careful handling.
Human Health: Fenchlorazole-ethyl is classified under GHS as Carc. 1B (H350) , meaning it may cause cancer.[4] Acute toxicity data suggests it has low toxicity via oral and dermal routes.
| Toxicity Endpoint | Species | Value | Classification | Source(s) |
| Acute Oral LD₅₀ | Mouse | >2000 mg/kg bw | Low | [3] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg bw | - | [3] |
| Acute Inhalation LC₅₀ | Rat | 1.52 mg/L | - | [3] |
Ecotoxicology: The compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, H400; Aquatic Chronic 1, H410 ).[4] This high aquatic toxicity requires risk mitigation measures to prevent contamination of water bodies.
| Ecotoxicity Endpoint | Species | Value (96h LC₅₀) | Classification | Source(s) |
| Fish Acute Toxicity | Oncorhynchus mykiss (Rainbow trout) | 0.091 mg/L | High | [3] |
Environmental Fate and Degradation
Understanding the persistence and degradation of fenchlorazole-ethyl in the environment is crucial for assessing its long-term impact.
Abiotic Degradation: Fenchlorazole-ethyl is susceptible to abiotic degradation processes, primarily hydrolysis and photolysis.
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Hydrolysis: The ester linkage is the primary site of hydrolysis. Under basic conditions, the ethyl ester is cleaved to form the corresponding carboxylic acid, fenchlorazole (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid). The rate of hydrolysis increases with pH.
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Photolysis: The compound can also degrade upon exposure to sunlight. Photodegradation pathways can be complex, involving hydroxylation and cleavage of the trichloromethyl group.
Biotic Degradation: In soil, fenchlorazole-ethyl is considered non-persistent. Microbial action contributes significantly to its breakdown.
| Environmental Parameter | Value | Interpretation | Source(s) |
| Soil Degradation DT₅₀ (aerobic) | 2.4 days | Non-persistent | [1][3] |
| Soil Adsorption Koc | 1660 mL/g | Low to Moderate Mobility | [3] |
The relatively high Koc value indicates that fenchlorazole-ethyl has a tendency to adsorb to soil organic matter, which can limit its potential to leach into groundwater. However, its high aquatic toxicity means that runoff from treated fields into surface water remains a primary environmental concern.
Caption: Major environmental degradation pathways for fenchlorazole-ethyl.
Conclusion
Fenchlorazole-ethyl is a highly effective herbicide safener that operates by inducing the natural detoxification pathways within cereal crops, primarily through the upregulation of Glutathione S-Transferases. While it provides significant agricultural benefits, its chemical properties, particularly its high aquatic toxicity and potential carcinogenicity, demand rigorous adherence to safety and environmental stewardship protocols. The analytical methods outlined provide a robust framework for monitoring its presence, ensuring compliance with regulatory limits and minimizing environmental exposure. Further research into the specific signaling pathways it activates in plants could lead to the development of even more efficient and safer crop protection technologies.
References
Sources
- 1. Fenchlorazole (Ref: HOE 072829) [sitem.herts.ac.uk]
- 2. CAS 103112-35-2: Fenchlorazole-ethyl | CymitQuimica [cymitquimica.com]
- 3. Fenchlorazole-ethyl (Ref: HOE 070542) [sitem.herts.ac.uk]
- 4. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
